6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Lipophilicity Quinolone SAR N-1 Substituent Effects

6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 70032-21-2) is a fluorinated 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative belonging to the quinolone class. This compound features a 6-fluoro substituent, an N-1 isopropyl group, and a free 3-carboxylic acid functionality, positioning it as a critical synthetic intermediate rather than a final antibacterial agent.

Molecular Formula C13H12FNO3
Molecular Weight 249.241
CAS No. 70032-21-2
Cat. No. B2604921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS70032-21-2
Molecular FormulaC13H12FNO3
Molecular Weight249.241
Structural Identifiers
SMILESCC(C)N1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)O
InChIInChI=1S/C13H12FNO3/c1-7(2)15-6-10(13(17)18)12(16)9-5-8(14)3-4-11(9)15/h3-7H,1-2H3,(H,17,18)
InChIKeyDXGLTOQMXYPAQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 70032-21-2): A Specialized Quinolone Intermediate for Targeted Synthesis


6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 70032-21-2) is a fluorinated 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative belonging to the quinolone class . This compound features a 6-fluoro substituent, an N-1 isopropyl group, and a free 3-carboxylic acid functionality, positioning it as a critical synthetic intermediate rather than a final antibacterial agent. Unlike its 7-piperazinyl-substituted descendants (e.g., the final drug substances disclosed in JPS6028964A), this compound lacks the C-7 basic amine that is essential for potent DNA gyrase inhibition [1]. Its primary differentiation lies in its role as a halogenated precursor that can be regioselectively functionalized at the C-7 position via nucleophilic aromatic substitution, enabling the construction of diverse quinolone libraries.

Why Generic Quinolone Intermediates Cannot Replace 6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in Regioselective C-7 Derivatization


Within the 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, the N-1 substituent exerts profound steric and electronic effects on the reactivity of the C-7 leaving group. Competing intermediates carrying N-1 ethyl (e.g., CAS 3832-97-1), N-1 methyl (CAS 2264-33-7), or N-1 cyclopropyl (CAS 130436-10-1) groups exhibit different lipophilicity (LogP), steric bulk, and electronic perturbation of the quinoline ring, which directly modulate both the rate of nucleophilic displacement at C-7 and the pharmacokinetic properties of the final products [1]. Furthermore, the absence of a C-7 substituent in the target compound (unlike pre-functionalized analogs) provides a unique, unencumbered entry point for introducing custom 7-substituents, making generic substitution impossible when a specific N-1 isopropyl pharmacophore is required for downstream structure-activity relationship (SAR) or intellectual property reasons.

Quantitative Differentiation Evidence for 6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (70032-21-2)


N-1 Isopropyl vs. N-1 Ethyl and N-1 Cyclopropyl Substituents: Lipophilicity (LogP) and Steric Differentiation

The N-1 isopropyl group of the target compound confers higher calculated lipophilicity (LogP = 2.30) compared to the N-1 ethyl analog (LogP = 1.87), and distinct steric and electronic properties versus the N-1 cyclopropyl analog. This difference in LogP of approximately 0.43 units indicates a measurable increase in lipophilicity that can influence both reactivity and the drug-likeness of downstream products [1].

Lipophilicity Quinolone SAR N-1 Substituent Effects

Molecular Weight and Physicochemical Property Comparison Across N-1 Analogs

The molecular weight of the target compound (249.24 g/mol) is systematically higher than the N-1 methyl (221.18 g/mol) and N-1 ethyl (235.21 g/mol) analogs, and marginally higher than the N-1 cyclopropyl analog (247.23 g/mol at 95% purity, 247.22 g/mol at higher purity) [1]. This mass difference directly impacts molar calculations for stoichiometric reactions and purification processes.

Molecular Weight Quinolone Intermediate Comparison Physicochemical Properties

N-1 Isopropyl as a Defined Synthetic Handle: Patent-Corroborated Intermediate Specificity

The target compound's specific utility is concretely demonstrated by its 7-chloro derivative (6-fluoro-7-chloro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) being explicitly named as the starting material in Japanese Patent JPS6028964A for the synthesis of 1-isopropyl-6-fluoro-7-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, an antibacterial agent with strong activity against both Gram-positive and Gram-negative bacteria [1]. Generic N-1 alkyl analogs are not claimed or exemplified in this patent for this specific transformation.

Patented Intermediate Regioselective C-7 Functionalization Quinolone Antibacterial Synthesis

Standardized Purity (98% by HPLC) and Batch-to-Batch Analytical Consistency Enabling Reproducible Downstream Chemistry

The target compound is commercially supplied at a standardized purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses available from major suppliers such as Bidepharm and Fluorochem . In contrast, the N-1 ethyl analog is listed at ≥95% purity and the N-1 methyl analog at 95% from certain vendors, potentially introducing variability in downstream reaction yields .

Purity Specification Analytical QC Reproducible Synthesis

Defined Hazard Profile (GHS07: Harmful/Irritant) and Storage Requirements vs. Analogs

The target compound carries a defined GHS hazard classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), with a 'Warning' signal word . Storage conditions are specified as sealed in dry conditions at 2-8°C . These defined parameters support safe laboratory handling and procurement planning, though direct comparative hazard data for the closest analogs at equivalent purity levels are not consistently published across vendor platforms for rigorous head-to-head comparison.

Safety Data Sheet Handling Requirements Laboratory Safety

Optimal Procurement and Application Scenarios for 6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (70032-21-2)


Regioselective Synthesis of 1-Isopropyl-6-fluoro-7-substituted Quinolone Antibacterial Candidates

This compound serves as the direct precursor for introducing diverse amine nucleophiles (piperazines, homopiperazines, aminopyrrolidines) at the C-7 position, as demonstrated in JPS6028964A . The N-1 isopropyl group is retained throughout the reaction sequence, making this the only appropriate starting material for generating quinolones with this specific N-1 pharmacophore. Researchers developing novel fluoroquinolones targeting resistant Gram-positive and Gram-negative bacteria should procure this exact intermediate to maintain structural fidelity to the designed SAR series.

Construction of Quinolone Compound Libraries with Controlled Lipophilicity Gradients

The target compound's LogP of 2.30, compared to 1.87 for the N-1 ethyl analog , makes it a valuable building block for synthesizing compound libraries where incremental lipophilicity is a design variable. Medicinal chemistry teams optimizing CNS penetration or tissue distribution of quinolone-based probes can leverage the isopropyl substitution to achieve higher LogP values in final products without introducing additional heteroatoms or chiral centers. Procurement of this specific intermediate ensures the lipophilicity baseline is appropriate for the intended property space.

Process Chemistry Development and Scale-Up of Patented Quinolone Antibacterial Agents

For process chemists scaling up the synthesis of 1-isopropyl-6-fluoro-7-piperazinyl quinolones as described in JPS6028964A , the 98% purity specification and batch QC documentation (NMR, HPLC, GC) from suppliers like Bidepharm provide the quality assurance necessary for regulatory starting material qualification. The consistent purity reduces the risk of batch failure during scale-up and supports method validation for impurity profiling.

Analytical Method Development and Reference Standard Qualification

The availability of detailed analytical characterization (NMR, HPLC, GC) and defined physicochemical properties (LogP, molecular weight, InChI Key, SMILES) makes this compound suitable as a reference standard for HPLC method development, LC-MS quantification, and forced degradation studies involving fluoroquinolone intermediates. Laboratories establishing in-house analytical methods for quinolone synthesis monitoring can use this well-characterized material to calibrate instruments and validate method specificity, benefiting from the compound's documented purity and stability profile .

Quote Request

Request a Quote for 6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.